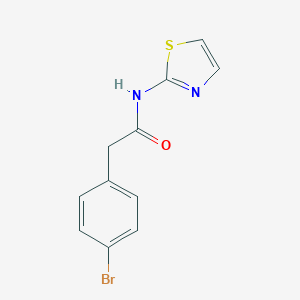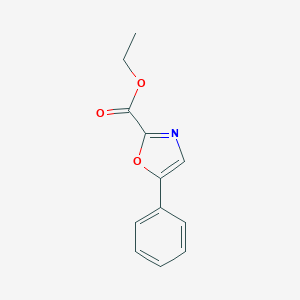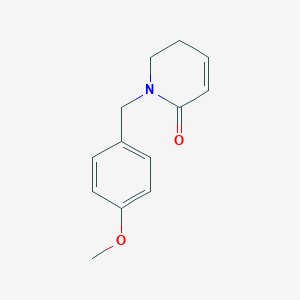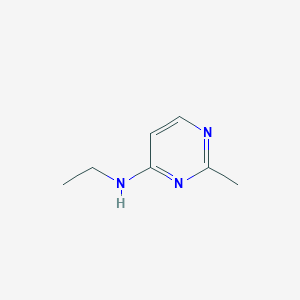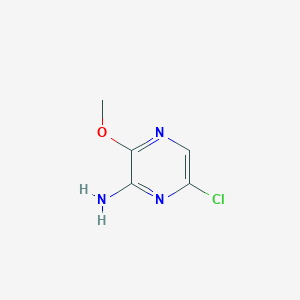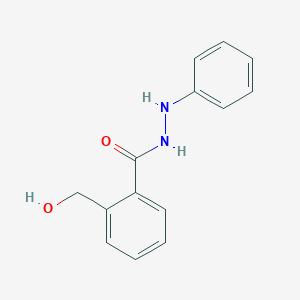
2-(hydroxymethyl)-N'-phenylbenzohydrazide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The creation of "2-(hydroxymethyl)-N'-phenylbenzohydrazide" derivatives involves several synthetic routes, including cyclization of o-phenylenediamine with glycolic acid to produce 2-hydroxymethylbenzimidazole, which can be further modified through interactions with arylsulfonyl chlorides in the presence of triethylamine. This process can lead to the formation of 1-arylsulfonyl-2-hydroxymethylbenzimidazoles and 1-arylsulfonyl-2-chloromethylbenzimidazoles, depending on the arylsulfonyl chlorides used and their quantities (Abdireimov et al., 2013).
Characterization Techniques : The characterization of these compounds involves various analytical techniques, including IR spectrometry, NMR spectrometry, mass spectrometry, and elemental analysis. These techniques help in confirming the structures of the synthesized compounds and in understanding their physicochemical properties (Danehchin & Esmaeili, 2021).
Applications in Medicinal Chemistry and Biology
Antimicrobial Activities : Several derivatives of "2-(hydroxymethyl)-N'-phenylbenzohydrazide" have been investigated for their antimicrobial properties. For example, compounds synthesized from 2-hydroxybenzoylhydrazide have shown promising antibacterial activities against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship analysis indicates that the presence of halogen groups on the phenyl ring enhances the antibacterial activities of these compounds (Lu Jun, 2012).
Antitumor Activities : The exploration of antitumor activities is another significant application. Compounds derived from "2-(hydroxymethyl)-N'-phenylbenzohydrazide" have been evaluated against various cancer cell lines, revealing potent anticancer activities. The studies suggest that specific modifications on the benzimidazole and hydrazone units can significantly enhance anticancer efficacy, demonstrating the potential of these compounds in cancer therapy (Zicheng Li et al., 2014).
Environmental and Material Science Applications
Photostability Studies : The photostability of related compounds, such as 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione, has been studied to understand their degradation pathways under light exposure. These studies are crucial for the development of stable and effective materials for various applications, including anticancer drugs (Silchenko et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFJKXHZUSLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360974 | |
| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
CAS RN |
114068-91-6 | |
| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)


![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)
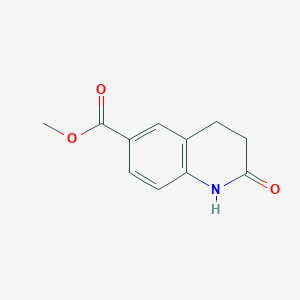
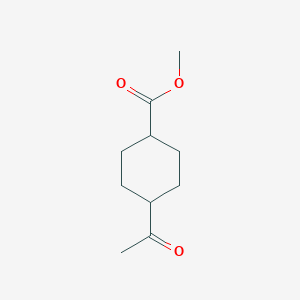
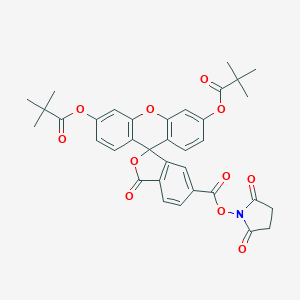
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
